(5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride typically involves the reaction of 5-methyl-1,3-benzoxazole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through a Mannich-type reaction, forming the desired product as a hydrochloride salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to (5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride include:
(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride: This compound has a similar structure but with a different heterocyclic ring.
(5-Methyl-1,3-benzoxazol-2-yl)methylamine: The free base form without the hydrochloride salt.
Compared to these compounds, this compound is unique due to its specific chemical properties and reactivity, making it suitable for particular research applications .
Biological Activity
(5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzoxazole ring, which is known for its diverse biological activities. The presence of the methylamine group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain benzoxazole derivatives demonstrate selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Bacillus subtilis | 25 µg/mL |
Compound B | Candida albicans | 50 µg/mL |
Compound C | Escherichia coli | 100 µg/mL |
Anticancer Activity
Several studies have highlighted the anticancer potential of benzoxazole derivatives. For example, a study on 3-(2-benzoxazol-5-yl)alanine derivatives showed selective cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the benzoxazole structure could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Table 2: Cytotoxicity of Benzoxazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound D | MCF-7 | 15 |
Compound E | A549 | 20 |
Compound F | PC3 | 10 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, influencing cellular processes such as proliferation and apoptosis .
Enzyme Inhibition
Benzoxazole derivatives have been identified as potential inhibitors of various enzymes involved in tumor progression and inflammatory responses. For example, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process and tumorigenesis .
Case Studies
- Anticancer Study : A recent study evaluated the antitumor efficacy of a series of synthesized benzoxazole derivatives in vitro. The results indicated that several compounds exhibited promising activity against multiple cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapy .
- Antimicrobial Study : Another research project assessed the antimicrobial efficacy of different benzoxazole derivatives against common pathogens. The findings highlighted the selective activity against Gram-positive bacteria and indicated a need for further modification to enhance efficacy against Gram-negative bacteria .
Properties
IUPAC Name |
(5-methyl-1,3-benzoxazol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-6-2-3-8-7(4-6)11-9(5-10)12-8;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHMYLZNATUEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.